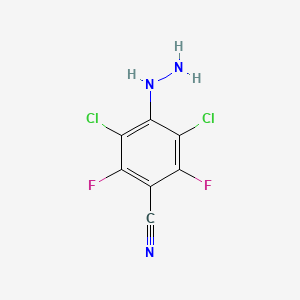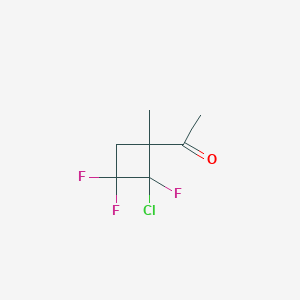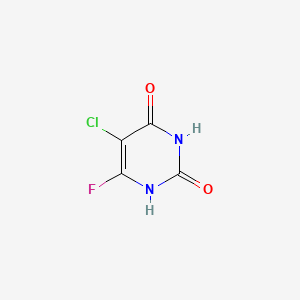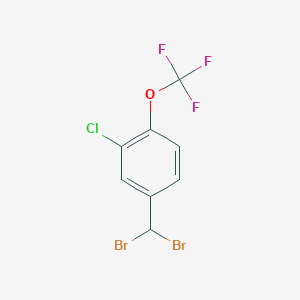
5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole (TMSFTA) is an organosulfur compound used in organic synthesis. It is a versatile synthetic intermediate used in the preparation of a variety of compounds, such as pharmaceuticals, agrochemicals, and fragrances. It is also used as a catalyst in a variety of reactions, such as the Wittig reaction and the Claisen rearrangement. TMSFTA is a valuable reagent in organic synthesis due to its low toxicity, low volatility, and easy availability.
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and fragrances. It has also been used in the synthesis of a variety of heterocyclic compounds, such as 1,3-dioxanes and 1,3-dioxolanes. Additionally, 5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole has been used as a reagent in the synthesis of a variety of organosulfur compounds, such as thioesters and thiols.
Wirkmechanismus
5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole acts as a Lewis acid, which is able to form a complex with a Lewis base. This complex can then react with a variety of compounds, such as aldehydes and ketones, to form the desired product. The reaction is catalyzed by the presence of a strong base, such as a hydroxide ion.
Biochemical and Physiological Effects
5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole has not been tested for its biochemical and physiological effects on humans or animals. Therefore, it is not known whether it is safe for use in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole in laboratory experiments is its low toxicity and low volatility. This makes it an ideal reagent for use in a variety of reactions. Additionally, it is readily available and relatively inexpensive, making it a cost-effective reagent. However, it can be difficult to handle due to its high reactivity and its tendency to form complexes with other compounds.
Zukünftige Richtungen
The potential future applications of 5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole include its use as a catalyst in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and fragrances. Additionally, it could be used in the synthesis of a variety of heterocyclic compounds, such as 1,3-dioxanes and 1,3-dioxolanes. Additionally, it could be used as a reagent in the synthesis of a variety of organosulfur compounds, such as thioesters and thiols. Finally, it could be used in the synthesis of a variety of organometallic compounds, such as palladium and platinum complexes.
Synthesemethoden
5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole is prepared through a three-step synthesis process. The first step involves the reaction of trifluoromethanesulfinic acid with an alkali metal salt, such as sodium or potassium, to form a trifluoromethanesulfonate salt. The second step involves the reaction of the trifluoromethanesulfonate salt with trimethylsilyl chloride to form 5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole. The final step involves the reaction of 5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole with an aldehyde to form the desired product.
Eigenschaften
IUPAC Name |
[2-methoxy-4-(trifluoromethylsulfanyl)phenoxy]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3O2SSi/c1-15-10-7-8(17-11(12,13)14)5-6-9(10)16-18(2,3)4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMUZTANOLEJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC(F)(F)F)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3O2SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




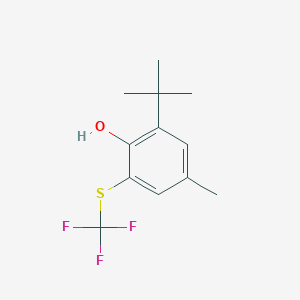

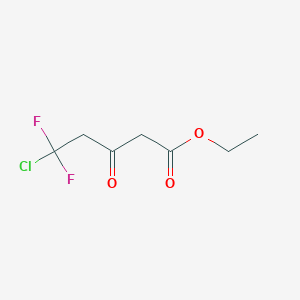
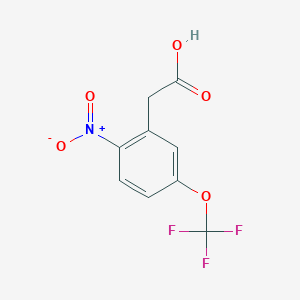
![4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6313087.png)

